methyl 2-[(Z)-2-iodoethenyl]benzoate
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Overview
Description
Methyl 2-[(Z)-2-iodoethenyl]benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzene ring substituted with a methyl ester group and an iodoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[(Z)-2-iodoethenyl]benzoate can be synthesized through the esterification of 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(Z)-2-iodoethenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of deiodinated benzoates.
Scientific Research Applications
Chemistry: Methyl 2-[(Z)-2-iodoethenyl]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of methyl 2-[(Z)-2-iodoethenyl]benzoate involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but lacking the iodoethenyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to methyl benzoate but with a propyl group.
Uniqueness: Methyl 2-[(Z)-2-iodoethenyl]benzoate is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 2-[(Z)-2-iodoethenyl]benzoate |
InChI |
InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6- |
InChI Key |
ULYJNULQEHZCSS-SREVYHEPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C\I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CI |
Origin of Product |
United States |
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